![molecular formula C9H14N2O2 B2440958 3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoic acid CAS No. 1423025-74-4](/img/structure/B2440958.png)
3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoic acid
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Overview
Description
“3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoic acid” is a chemical compound with the CAS Number: 1423025-74-4 . It has a molecular weight of 182.22 . It is in powder form .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature . A series of 3-aryl (pyrrolidin-1-yl)butanoic acids were synthesized using a diastereoselective route, via a rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids in the presence of ®-BINAP to a crotonate ester .Molecular Structure Analysis
The InChI Code of the compound is 1S/C9H14N2O2/c1-5(4-8(12)13)9-6(2)10-11-7(9)3/h5H,4H2,1-3H3,(H,10,11)(H,12,13) . This indicates the compound’s molecular structure and how the atoms are arranged.Physical And Chemical Properties Analysis
The compound has a molecular weight of 182.22 . It is a powder that is stored at room temperature .Scientific Research Applications
- Application : Researchers have identified this compound as a potential modulator of integrin function. Specifically, it exhibits high affinity for αvβ6 integrin, which is implicated in tissue remodeling and cancer progression . Further studies could explore its therapeutic potential in integrin-related diseases.
- Application : In vitro studies have demonstrated that this compound has potent antipromastigote activity against Leishmania parasites. Molecular simulations suggest favorable binding patterns, making it a promising candidate for antileishmanial therapies .
- Application : Although not directly studied for malaria, the compound’s structural features warrant investigation. Its dihydropyrazole moiety may offer potential against Plasmodium parasites .
- Application : A related compound, (±)-3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, was synthesized using a similar scaffold. These derivatives could be explored for broader pharmacological applications .
Integrin Modulation
Antiparasitic Activity
Antimalarial Evaluation
Triazolo-Thiadiazine Derivatives
Safety and Hazards
properties
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-5(4-8(12)13)9-6(2)10-11-7(9)3/h5H,4H2,1-3H3,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQQUKTZYMHVQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoic acid |
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